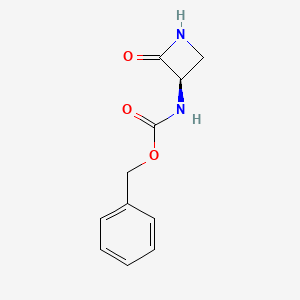

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate

Descripción general

Descripción

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Synthesis Analysis

Benzyl carbamate can be synthesized from benzyl chloroformate with ammonia . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular weight of Benzyl carbamate is 151.1626 . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . A copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical and Chemical Properties Analysis

Benzyl carbamate is a white solid . It is soluble in organic solvents and moderately soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Antibiotic Intermediate

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate serves as a key raw material in the synthesis of various pharmaceutical compounds, particularly antibiotics. A study by Chao et al. (2009) outlines a convenient one-step process for the preparation of a related compound, methyl 2-benzamidomethyl-3-oxobutanoate, which is a precursor in the synthesis of key intermediates for carbapenem antibiotics (Chao, Hao, & Wang, 2009).

Chiral Synthesis in Drug Development

In drug development, particularly for antibiotics like penem and carbapenem, the chiral synthesis of related compounds is crucial. Kametani et al. (1988) demonstrated the synthesis of 3-[(R)-1-Hydroxyethyl]-4-oxoazetidin-2-yl acetate, a key intermediate in this process, using a 1,3-dipolar cycloaddition reaction of a chiral nitrone (Kametani, Chu, & Honda, 1988).

Antitumor Applications

A study by Atassi and Tagnon (1975) explored the antitumor properties of a similar compound, R 17934-NSC 238159, demonstrating its efficacy against various types of leukemia and carcinomas. This research highlights the potential of related compounds in cancer treatment (Atassi & Tagnon, 1975).

Crystallographic and Stereochemical Studies

Crystallographic and stereochemical aspects of related β-lactam compounds are also a significant area of research. Tanaka et al. (2006) reported on the resolution of 4-oxoazetidin-2-yl benzoate by inclusion complexation with a chiral host compound, demonstrating the importance of the phenyl substituent for chiral recognition in inclusion crystals (Tanaka, Takenaka, & Caira, 2006).

Anti-inflammatory and Pain Management

Nuzzi et al. (2016) studied derivatives of 3-aminoazetidin-2-one for their potent, selective, and systemic inhibitory effects on intracellular NAAA activity. This research is significant for the development of therapeutic agents in pain and inflammation treatment (Nuzzi et al., 2016).

Antitubercular Applications

The work by Nimbalkar et al. (2018) on synthesizing novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide highlights its promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting its potential as a lead in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Mecanismo De Acción

Target of Action

Benzyl ®-(2-oxoazetidin-3-yl)carbamate is a type of carbamate . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . Therefore, the primary targets of this compound could be amines in biochemical pathways.

Mode of Action

The carbamate functionality of Benzyl ®-(2-oxoazetidin-3-yl)carbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This compound interacts with its targets (amines) by forming a carbamate bond, which is relatively non-nucleophilic . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis .

Biochemical Pathways

In the context of peptide synthesis, the carbamate group of Benzyl ®-(2-oxoazetidin-3-yl)carbamate plays a crucial role. It protects the amine group during the synthesis process, allowing for the successful formation of peptide bonds . Once the peptide synthesis is complete, the carbamate protecting group can be removed under relatively mild conditions .

Pharmacokinetics

Carbamates in general are known to have good chemical and proteolytic stabilities . They are capable of permeating cell membranes, which could potentially enhance their bioavailability .

Result of Action

The primary result of the action of Benzyl ®-(2-oxoazetidin-3-yl)carbamate is the protection of amines during peptide synthesis. This protection allows for the successful formation of peptide bonds without interference from unwanted reactions . After the peptide synthesis, the carbamate protecting group can be removed, leaving the desired peptide product .

Action Environment

The action of Benzyl ®-(2-oxoazetidin-3-yl)carbamate can be influenced by various environmental factors. For instance, the installation and removal of the carbamate protecting group can be achieved under relatively mild conditions . Extreme conditions such as strong acid or heat may lead to the premature removal of the protecting group . Therefore, the efficacy and stability of this compound can be significantly affected by the pH and temperature of its environment.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The carbamate group in Benzyl ®-(2-oxoazetidin-3-yl)carbamate plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is often through the carbamate functionality, which can modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Cellular Effects

They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .

Molecular Mechanism

Carbamates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Carbamates are generally stable and resistant to biological degradation .

Metabolic Pathways

Carbamates are known to interact with various enzymes and cofactors .

Transport and Distribution

Carbamates are generally soluble in organic solvents and moderately soluble in water , which may influence their distribution within cells and tissues.

Subcellular Localization

The localization of a protein or compound within a cell can provide valuable insights about its functionalities .

Propiedades

IUPAC Name |

benzyl N-[(3R)-2-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXRQYKIEKLAHI-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)

![benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B3182472.png)